molecular formula C18H15BrN2O3S B3206326 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1040667-55-7

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B3206326
CAS No.: 1040667-55-7
M. Wt: 419.3 g/mol
InChI Key: NZEKDIXFEHDGTL-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a 1,3-oxazole core substituted with a 3-bromophenyl group at position 5 and a sulfanyl-acetamide chain terminating in a 4-methoxyphenyl moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the 4-methoxyphenyl group enhances solubility through its electron-donating methoxy substituent.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-15-7-5-14(6-8-15)21-17(22)11-25-18-20-10-16(24-18)12-3-2-4-13(19)9-12/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKDIXFEHDGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The 1,3-oxazole ring in the target compound differs from related heterocycles (e.g., 1,3,4-oxadiazole, 1,3,4-thiadiazole) in electronic and steric properties:

  • Oxazole : Contains one oxygen and one nitrogen atom, offering moderate polarity and hydrogen-bonding capacity.
Table 1: Heterocyclic Core Impact on Bioactivity
Compound Heterocycle Key Bioactivity Reference
Target Compound 1,3-oxazole Hypothesized antimicrobial
2b (Benzofuran-oxadiazole derivative) 1,3,4-oxadiazole Antimicrobial
6f, 6o (Chlorophenyl-oxadiazole) 1,3,4-oxadiazole Antimicrobial, low toxicity

Substituent Effects

  • 3-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger size and higher electronegativity (compared to chlorine) may enhance hydrophobic interactions and alter binding affinity. For example, 4-chlorophenyl derivatives in showed antimicrobial activity but required specific N-alkyl/aryl substitutions for potency .
  • 4-Methoxyphenyl Acetamide: This group is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing amide bonds and improving solubility.
Table 2: Substituent Impact on Activity
Compound Key Substituents Activity/Notes Reference
Target Compound 5-(3-Bromophenyl) Hypothesized enhanced binding
2-[(2-Aminophenyl)sulfanyl] derivative 2-Aminophenyl Antimicrobial (H-bonding)
6f () 4-Chlorophenyl, N-alkyl Potent antimicrobial

Biological Activity

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxazole ring and a sulfanyl group, which are critical for its interaction with biological targets. The following sections detail its synthesis, biological activity, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This is achieved through the cyclization of appropriate precursors such as 3-bromobenzoyl chloride with amines and thiols under acidic conditions.
  • Thioether Formation : The oxazole derivative is reacted with a thiol to introduce the sulfanyl group.
  • Acetamide Formation : The final step involves the reaction with 4-methoxyphenylamine and acetic anhydride to form the acetamide linkage.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

  • Preliminary studies suggest that compounds with similar structures show significant antimicrobial properties. For instance, derivatives of oxazole have been tested for their effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .

Anti-inflammatory Effects

  • The compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Anticancer Potential

  • Several studies have investigated the anticancer activity of related compounds. For example, some derivatives have shown cytotoxic effects against cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer), suggesting that this compound may also possess similar activities .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole ring may interact with enzymes involved in inflammatory pathways or cancer progression, modulating their activity through competitive inhibition.
  • Receptor Binding : The sulfanyl group may enhance binding affinity to certain receptors, further influencing cellular signaling pathways related to inflammation and tumor growth.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on oxazole derivatives demonstrated effective inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL .
  • Cytotoxicity in Cancer Cells : Research on structurally related compounds revealed IC50 values below 20 µM against various cancer cell lines, indicating significant cytotoxicity .
  • Anti-inflammatory Responses : In vivo models showed reduced swelling and inflammation markers when treated with similar acetamide derivatives .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerCytotoxicity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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